An In-Depth Technical Guide to 3-Aminopent-4-en-1-ol: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 3-Aminopent-4-en-1-ol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopent-4-en-1-ol is a chiral unsaturated amino alcohol that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure incorporates three key functional groups: a primary amine, a terminal alkene, and a primary alcohol. This unique combination allows for a wide array of chemical transformations, making it an attractive scaffold for the synthesis of complex nitrogen-containing molecules, including novel pharmaceutical agents and biologically active compounds. The presence of a stereocenter at the C3 position further enhances its utility, offering the potential for the stereoselective synthesis of chiral targets.
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Aminopent-4-en-1-ol, with a focus on providing practical insights for researchers in drug discovery and development.
Chemical Structure and Properties
3-Aminopent-4-en-1-ol, with the CAS number 175431-85-3, possesses a molecular formula of C₅H₁₁NO and a molecular weight of 101.15 g/mol [1]. The molecule's structure is characterized by a five-carbon chain containing a vinyl group at one end, a hydroxyl group at the other, and an amino group at the central chiral carbon (C3).
Structural Representation:
Caption: Deprotection of Boc-protected precursor to yield 3-Aminopent-4-en-1-ol.
Experimental Protocol: Deprotection of tert-butyl (1-(2-hydroxyethyl)allyl)carbamate
This protocol is based on the procedure described by Ragains and Winkler.[2]
Materials:
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tert-Butyl (1-(2-hydroxyethyl)allyl)carbamate
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Dichloromethane (CH₂Cl₂)
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Trifluoroacetic acid (TFA)
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Water (H₂O)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve tert-butyl (1-(2-hydroxyethyl)allyl)carbamate in dichloromethane in a round-bottom flask.
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To the stirred solution, add water followed by trifluoroacetic acid at 20 °C.
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Stir the reaction mixture vigorously for 1 hour at 20 °C.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate until gas evolution ceases and the aqueous layer is basic.
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Aminopent-4-en-1-ol.
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Further purification can be achieved by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
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Trifluoroacetic acid (TFA): TFA is a strong acid commonly used for the cleavage of tert-butoxycarbonyl (Boc) protecting groups. It protonates the carbonyl oxygen of the Boc group, facilitating its removal as carbon dioxide and tert-butanol (which further decomposes to isobutylene).
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Dichloromethane (CH₂Cl₂): This solvent is chosen for its ability to dissolve the starting material and its relative inertness under the acidic reaction conditions.
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Water: The presence of water can facilitate the protonolysis of the Boc group.
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Sodium bicarbonate quench: The basic wash is crucial to neutralize the excess trifluoroacetic acid and any trifluoroacetate salts formed during the reaction, allowing for the isolation of the free amine.
Spectroscopic Characterization
While a comprehensive, publicly available dataset of experimental spectra for 3-Aminopent-4-en-1-ol is not readily found, the expected spectral characteristics can be inferred based on its structure. Researchers synthesizing this compound should perform their own analyses for structural confirmation.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the vinyl protons (likely in the 5-6 ppm region with characteristic splitting patterns), a multiplet for the proton at the chiral center (C3), multiplets for the methylene protons adjacent to the alcohol and the chiral center, and broad singlets for the amine and hydroxyl protons which are exchangeable with D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display five distinct signals corresponding to the five carbon atoms. The vinyl carbons would appear in the olefinic region (around 115-140 ppm), the carbon bearing the hydroxyl group would be in the 60-70 ppm range, and the chiral carbon attached to the nitrogen would be in the 45-55 ppm range.
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IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine groups (broad band in the 3200-3500 cm⁻¹ region), C-H stretching of the alkene (above 3000 cm⁻¹), C=C stretching (around 1640 cm⁻¹), and C-O stretching (around 1050 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 101, along with characteristic fragmentation patterns corresponding to the loss of functional groups such as H₂O, NH₃, and vinyl radicals.
Reactivity and Synthetic Applications
The trifunctional nature of 3-Aminopent-4-en-1-ol makes it a valuable intermediate for a variety of chemical transformations.
Caption: Potential reaction pathways for 3-Aminopent-4-en-1-ol.
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Reactions of the Amine Group: The primary amine can undergo standard transformations such as acylation to form amides, sulfonylation to form sulfonamides, and alkylation to form secondary or tertiary amines. These modifications are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of a lead compound.
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Reactions of the Alkene Group: The terminal double bond is susceptible to a variety of addition reactions. For instance, hydroboration-oxidation would lead to the corresponding 1,5-diol. Epoxidation would yield a vinyl epoxide, a versatile intermediate for further functionalization. The alkene can also participate in olefin metathesis reactions, allowing for the construction of more complex carbon skeletons.
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Reactions of the Alcohol Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. It can also be esterified or converted to an ether, providing another handle for structural diversification.
The stereocenter at C3 allows for the use of this building block in asymmetric synthesis, where the chirality can be transferred to the final product. The development of enantioselective syntheses of 3-aminopent-4-en-1-ol would be a significant advancement, enabling access to enantiomerically pure complex molecules.
Conclusion
3-Aminopent-4-en-1-ol is a promising, yet underexplored, building block for organic synthesis and drug discovery. Its unique combination of functional groups and inherent chirality provides a rich platform for the generation of diverse and complex molecular architectures. The synthetic route via deprotection of a Boc-protected precursor offers a reliable method for its laboratory-scale preparation. Further exploration of its reactivity, particularly in the context of stereoselective transformations and its incorporation into biologically active molecules, is warranted and holds the potential to unlock new avenues in medicinal chemistry.
References
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Ragains, J. R.; Winkler, J. D. A New Strategy for the Synthesis of the Bicyclic Core of Manzamine A. Organic Letters. 2006 , 8 (20), 4437–4440. [Link]
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PubChem. Compound Summary for CID 15533288, 3-Aminopent-4-en-1-ol. National Center for Biotechnology Information. [Link]
